molecular formula C11H12O4 B1325309 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid CAS No. 898767-03-8

4-(1,3-Dioxolan-2-ylmethyl)benzoic acid

Cat. No.: B1325309
CAS No.: 898767-03-8
M. Wt: 208.21 g/mol
InChI Key: GEYOEVKPCAOMEN-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-ylmethyl)benzoic acid is an aromatic carboxylic acid that contains a dioxolane group. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a dioxolane ring via a methylene bridge. The molecular formula of this compound is C11H12O4, and it has a molecular weight of 208.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid typically involves the reaction of 4-formylbenzoic acid with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1,3-Dioxolan-2-ylmethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

    4-(1,3-Dioxolan-2-ylmethyl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.

    4-(1,3-Dioxolan-2-ylmethyl)aniline: Contains an aniline group instead of a carboxylic acid.

    4-(1,3-Dioxolan-2-ylmethyl)benzaldehyde: Features an aldehyde group instead of a carboxylic acid.

Uniqueness: 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid is unique due to its combination of a benzoic acid moiety and a dioxolane ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-(1,3-dioxolan-2-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)9-3-1-8(2-4-9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYOEVKPCAOMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645374
Record name 4-[(1,3-Dioxolan-2-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-03-8
Record name 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,3-Dioxolan-2-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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